molecular formula C11H15NO2S B13109016 Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate

Cat. No.: B13109016
M. Wt: 225.31 g/mol
InChI Key: SLDNYRLQIMPMHO-UHFFFAOYSA-N
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Description

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl bromoacetate with a suitable thioamide in the presence of a base, leading to the formation of the desired indolizine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thioxo group allows for interactions with sulfur-containing biomolecules, which can modulate cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but contains an oxo group instead of a thioxo group.

    Ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate: Contains a phenyl group and an isoquinoline core.

Uniqueness

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 5-sulfanylidene-3,6,7,8-tetrahydro-2H-indolizine-8-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)8-5-6-10(15)12-7-3-4-9(8)12/h4,8H,2-3,5-7H2,1H3

InChI Key

SLDNYRLQIMPMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=S)N2C1=CCC2

Origin of Product

United States

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